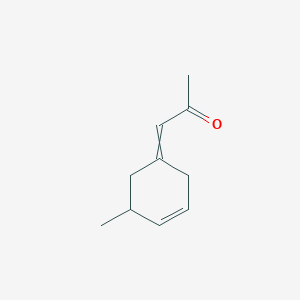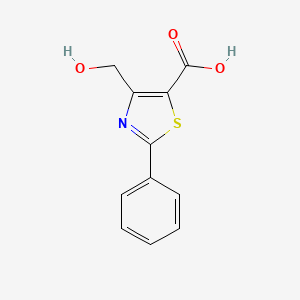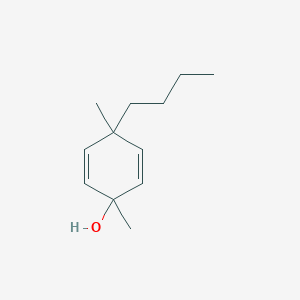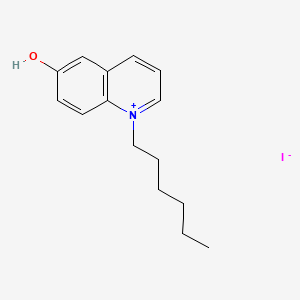
1-Hexyl-6-hydroxyquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-6-hydroxyquinolin-1-ium iodide is a chemical compound that belongs to the class of quinolinium salts. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the quinoline ring, along with a hydroxyl group at the sixth position and an iodide counterion. Quinolinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexyl-6-hydroxyquinolin-1-ium iodide can be synthesized through a multi-step process. One common method involves the alkylation of 6-hydroxyquinoline with 1-iodohexane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-Hexyl-6-hydroxyquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable solvent, such as acetonitrile or DMF, and may be catalyzed by phase-transfer catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium salts.
科学的研究の応用
1-Hexyl-6-hydroxyquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Hexyl-6-hydroxyquinolin-1-ium iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The presence of the hexyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
6-Hydroxyquinoline: Lacks the hexyl group and iodide ion, resulting in different chemical properties and applications.
1-Hexylquinolinium bromide: Similar structure but with a bromide counterion instead of iodide.
1-Hexyl-4-hydroxyquinolin-1-ium iodide: Hydroxyl group at the fourth position instead of the sixth.
Uniqueness: 1-Hexyl-6-hydroxyquinolin-1-ium iodide is unique due to the specific positioning of the hexyl group and hydroxyl group, which confer distinct chemical reactivity and biological activity. The iodide counterion also influences its solubility and reactivity in various solvents.
特性
CAS番号 |
88210-19-9 |
|---|---|
分子式 |
C15H20INO |
分子量 |
357.23 g/mol |
IUPAC名 |
1-hexylquinolin-1-ium-6-ol;iodide |
InChI |
InChI=1S/C15H19NO.HI/c1-2-3-4-5-10-16-11-6-7-13-12-14(17)8-9-15(13)16;/h6-9,11-12H,2-5,10H2,1H3;1H |
InChIキー |
UWVNUARIUBVKMM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[N+]1=CC=CC2=C1C=CC(=C2)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)

![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14381481.png)

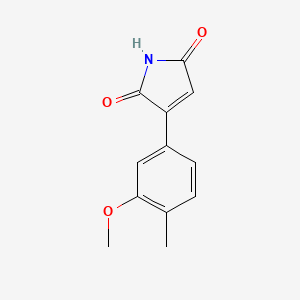
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)

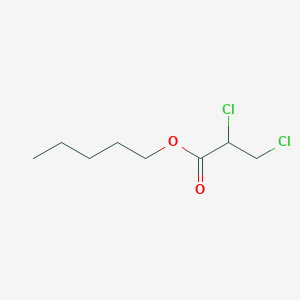
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
